1H-Imidazole-4-sulfonamide, 5-[[(methylamino)carbonyl]amino]-
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Overview
Description
1H-Imidazole-4-sulfonamide, 5-[[(methylamino)carbonyl]amino]- is a complex organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of a sulfonamide group at the 4-position and a methylamino carbonyl group at the 5-position. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-4-sulfonamide, 5-[[(methylamino)carbonyl]amino]- typically involves multi-step reactions. One common method includes the cyclization of amido-nitriles in the presence of nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach involves the use of ammonium acetate and urotropine under microwave-assisted conditions to synthesize 4,5-disubstituted imidazoles .
Industrial Production Methods: Industrial production often employs solvent-free conditions and microwave-assisted synthesis to enhance yield and efficiency. The use of catalysts such as ZnCl2 in cycloaddition reactions also facilitates the production of multisubstituted imidazoles under mild conditions .
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole-4-sulfonamide, 5-[[(methylamino)carbonyl]amino]- undergoes various chemical reactions, including:
Oxidation: Catalytic oxidation using agents like HBr and DMSO.
Reduction: Reduction reactions involving hydride donors.
Substitution: Nucleophilic substitution reactions with halides and other electrophiles.
Common Reagents and Conditions:
Oxidation: Catalytic HBr and DMSO.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, and other electrophiles.
Major Products Formed: The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications .
Scientific Research Applications
1H-Imidazole-4-sulfonamide, 5-[[(methylamino)carbonyl]amino]- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of dyes, catalysts, and other functional materials.
Mechanism of Action
The mechanism of action of 1H-Imidazole-4-sulfonamide, 5-[[(methylamino)carbonyl]amino]- involves its interaction with specific molecular targets and pathways. It acts by inhibiting enzymes through binding to their active sites, thereby disrupting their normal function. This inhibition can lead to the suppression of disease-causing pathways, making it a potential therapeutic agent .
Comparison with Similar Compounds
1H-Imidazole-4-sulfonamide: Lacks the methylamino carbonyl group, making it less versatile in certain applications.
1H-Imidazole-5-sulfonamide: Differently substituted, leading to variations in reactivity and application.
Uniqueness: 1H-Imidazole-4-sulfonamide, 5-[[(methylamino)carbonyl]amino]- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized compounds and in targeted therapeutic applications .
Properties
CAS No. |
61006-90-4 |
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Molecular Formula |
C5H9N5O3S |
Molecular Weight |
219.22 g/mol |
IUPAC Name |
1-methyl-3-(5-sulfamoyl-1H-imidazol-4-yl)urea |
InChI |
InChI=1S/C5H9N5O3S/c1-7-5(11)10-3-4(9-2-8-3)14(6,12)13/h2H,1H3,(H,8,9)(H2,6,12,13)(H2,7,10,11) |
InChI Key |
BYDRAKJKUKQUQH-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NC1=C(NC=N1)S(=O)(=O)N |
Origin of Product |
United States |
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